molecular formula C9H9FOS B8405949 8-fluoro-3,4-dihydro-2H-1,5-benzoxathiepine

8-fluoro-3,4-dihydro-2H-1,5-benzoxathiepine

Cat. No. B8405949
M. Wt: 184.23 g/mol
InChI Key: GSAYYRGLSUPYOC-UHFFFAOYSA-N
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Patent
US07943607B2

Procedure details

Sodium hydride (60% dispersion in mineral oil) (177 mg, 4.42 mmol) was added to a solution of 3-[(2,4-difluorophenyl)thio]propan-1-ol (0.41 g, 2.01 mmol) in DMF (40 mL) and the mixture stirred at RT for 24 hours. The solvent was removed in vacuo and iced water (200 mL) added. The mixture was extracted into ethyl acetate and the organics washed with brine (40 mL), dried (MgSO4), filtered and reduced in vacuo to give a white solid which was chromatographed on silica, eluting with 0-10% ethyl acetate in isohexane, to give the desired compound as a colourless oil (110 mg).
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].F[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[S:11][CH2:12][CH2:13][CH2:14][OH:15]>CN(C=O)C>[F:10][C:8]1[CH:7]=[CH:6][C:5]2[S:11][CH2:12][CH2:13][CH2:14][O:15][C:4]=2[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
177 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.41 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)SCCCO
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at RT for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and iced water (200 mL)
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into ethyl acetate
WASH
Type
WASH
Details
the organics washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica
WASH
Type
WASH
Details
eluting with 0-10% ethyl acetate in isohexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC2=C(SCCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: CALCULATEDPERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.